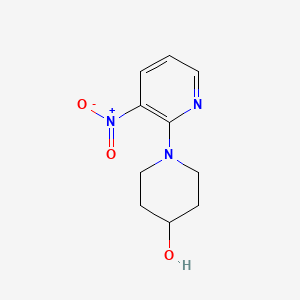

1-(3-Nitro-2-pyridinyl)-4-piperidinol

Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Modern Synthetic Chemistry

The prevalence of piperidine and pyridine rings in a vast array of biologically active compounds and functional materials underscores their importance in chemical sciences. nih.govnih.gov

Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic chemistry, forming the core structures of countless natural products, pharmaceuticals, and agrochemicals. Their structural diversity and ability to engage in various chemical interactions make them indispensable tools for chemists. The piperidine and pyridine scaffolds are prime examples of this ubiquity, each contributing unique properties to the molecules they are part of.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. researchgate.net Its presence is noted in a multitude of FDA-approved drugs. nih.gov The strategic incorporation of the piperidine moiety into drug candidates can confer several advantageous properties:

Improved Physicochemical Properties: The piperidine ring can enhance the solubility and bioavailability of a molecule. researchgate.net

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets. researchgate.net

Favorable Pharmacokinetic Profiles: The presence of a piperidine ring can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The 4-piperidinol substitution, as seen in the target molecule, provides a hydroxyl group that can act as a hydrogen bond donor and acceptor, further influencing molecular interactions and physicochemical properties.

The Nitro-Pyridinyl Moiety: A Key Functional Group for Advanced Chemical Transformations

The 3-nitro-2-pyridinyl fragment of the molecule is a critical component that dictates its reactivity and potential for further chemical modification.

The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyridine ring significantly influences the ring's electronic properties. This electron-withdrawing effect, through both inductive and resonance mechanisms, deactivates the pyridine ring towards electrophilic aromatic substitution. researchgate.net Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In 3-nitropyridine (B142982), this activation facilitates nucleophilic attack at the 2- and 6-positions.

The steric bulk of the nitro group can also play a role in directing the approach of reagents, potentially influencing the regioselectivity of reactions. In the case of 2-chloro-3-nitropyridine, the nitro group is twisted with respect to the pyridine ring, which can affect its electronic and steric environment. researchgate.net

Research Gaps and Emerging Avenues Pertaining to 1-(3-Nitro-2-pyridinyl)-4-piperidinol

Emerging avenues for research could include:

Development of Efficient Synthetic Routes: The optimization of synthetic methodologies for the preparation of this compound and its derivatives in high yield and purity is a primary area for investigation. This could involve exploring different leaving groups on the nitropyridine ring and varying reaction conditions.

Comprehensive Spectroscopic and Structural Analysis: Detailed characterization of the compound using modern analytical techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction, would provide valuable structural information.

Exploration of Biological Activity: Given the prevalence of piperidine and pyridine moieties in pharmaceuticals, screening this compound and its analogs for various biological activities (e.g., anticancer, antimicrobial, neurological) is a promising research direction. nih.govresearchgate.net The nitro group can also contribute to biological activity, with some nitro-containing compounds showing promise as antitumor agents. nih.gov

Derivatization and Structure-Activity Relationship (SAR) Studies: The functional groups on both the piperidine and pyridine rings offer opportunities for chemical modification. Synthesizing a library of derivatives and evaluating their biological activities would enable the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.

Application in Materials Science: The unique electronic properties conferred by the nitro-pyridinyl moiety could be exploited in the development of novel organic materials with interesting optical or electronic properties.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical entities discussed in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.23 g/mol |

| CAS Number | Not readily available |

| Canonical SMILES | C1CN(CCC1O)C2=NC=CC=C2N(=O)=O |

Table 2: Key Heterocyclic Scaffolds

| Scaffold | Structure | Key Features in Chemical Research |

| Piperidine | A saturated six-membered nitrogen-containing heterocycle. | Ubiquitous in pharmaceuticals, improves physicochemical and pharmacokinetic properties. |

| Pyridine | An aromatic six-membered nitrogen-containing heterocycle. | A versatile building block in synthesis, present in many bioactive molecules and ligands. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5,8,14H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWCLUATWALWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Nitro 2 Pyridinyl 4 Piperidinol and Its Analogues

Direct Synthesis Strategies for the Piperidinol Framework

The direct formation of the piperidine (B6355638) ring is a cornerstone of the synthesis of 1-(3-Nitro-2-pyridinyl)-4-piperidinol. Key approaches include reductive amination followed by cyclization and condensation/annulation reactions.

Reductive amination is a highly effective method for forming the piperidine ring. This approach typically involves the reaction of an amine with a ketone or aldehyde, leading to an imine or enamine intermediate, which is then reduced to form the amine. Intramolecular versions of this reaction are particularly powerful for constructing cyclic amines like piperidine. beilstein-journals.orgnih.gov

One common strategy involves a double reductive amination, which can build the piperidine ring in a single step from acyclic precursors. nih.gov Another powerful technique is electroreductive cyclization, which can be performed using an imine and a terminal dihaloalkane in a flow microreactor, offering good yields and scalability. beilstein-journals.org The general mechanism for electroreductive cyclization involves the reduction of an imine to a radical anion, which then attacks the dihaloalkane, followed by a further reduction and subsequent cyclization to form the piperidine ring. beilstein-journals.org

| Method | Description | Advantages | Reference |

| Intramolecular Reductive Amination | Cyclization of an amino-dicarbonyl compound or a related precursor. | High efficiency in ring formation. | nih.gov |

| Double Reductive Amination | One-pot synthesis from acyclic precursors. | Step-economy. | nih.gov |

| Electroreductive Cyclization | Reaction of an imine with a dihaloalkane in a flow microreactor. | Good yields, scalable. | beilstein-journals.org |

Condensation and annulation reactions provide another direct route to the piperidinol core. The Mannich reaction, for instance, is a classic condensation reaction that can be used to synthesize 2,6-diaryl-3-methyl-4-piperidones by reacting an ethyl methyl ketone, benzaldehyde, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. biomedpharmajournal.org These piperidones can then be further modified to introduce the desired functionality.

Annulation reactions, such as the aza-Robinson annulation, offer a powerful strategy for constructing fused bicyclic systems, which can be precursors to functionalized piperidines. nih.gov While not a direct route to this compound, the principles of annulation can be adapted to construct the piperidine ring with the necessary substitution pattern. chim.it

| Reaction Type | Reactants | Product Type | Reference |

| Mannich Reaction | Ethyl methyl ketone, benzaldehyde, substituted aromatic aldehyde, ammonium acetate | 2,6-diaryl-3-methyl-4-piperidones | biomedpharmajournal.org |

| Aza-Robinson Annulation | Cyclic imides and vinyl ketones | Fused bicyclic amides | nih.gov |

Functional Group Interconversions and Derivatization of Precursors

The synthesis of this compound often involves the modification of precursor molecules. This can include transformations of the nitropyridine ring to introduce the piperidinol moiety or modifications to a pre-existing piperidinol scaffold.

The introduction of a piperidinol group onto a nitro-pyridine ring is a key strategic step. The nitro group is strongly electron-withdrawing, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the direct reaction of a pre-formed 4-piperidinol with a suitable 2-halo-3-nitropyridine.

The synthesis of the necessary 3-nitropyridine (B142982) precursors can be challenging due to the low reactivity of the pyridine ring towards electrophilic nitration. researchgate.net However, methods have been developed, such as the reaction of pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine. researchgate.net

| Starting Material | Reaction | Product | Reference |

| 2-Halo-3-nitropyridine and 4-piperidinol | Nucleophilic Aromatic Substitution (SNAr) | This compound | nih.gov |

| Pyridine | Reaction with N2O5 followed by rearrangement | 3-Nitropyridine | researchgate.net |

Once the basic this compound structure is formed, further modifications may be necessary. These modifications must be both regioselective (occurring at a specific position) and chemoselective (reacting with one functional group in the presence of others). mdpi.com For example, the hydroxyl group of the piperidinol can be a handle for further functionalization, such as esterification or etherification, while the nitro group can be reduced to an amine, which can then be derivatized. mdpi.com

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity. Protecting groups may be employed to temporarily block certain functional groups from reacting.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering routes to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of this compound, catalytic methods can be applied to several key steps.

For the formation of the piperidine ring, iridium-catalyzed hydrogen borrowing [5+1] annulation has been reported for the stereoselective synthesis of substituted piperidines. nih.gov This method involves the oxidation of a diol, followed by amination and imine reduction, all facilitated by the iridium catalyst. nih.gov

Furthermore, catalytic approaches can be employed in the functionalization of the pyridine ring. For instance, metal-catalyzed cross-coupling reactions could be used to introduce substituents onto the pyridine or piperidine rings, although specific examples for this compound are not prevalent in the reviewed literature. The development of new catalytic systems, including those based on copper(II) salts with pyrazole-derived ligands, shows promise for promoting specific transformations that could be relevant to the synthesis of complex molecules like this compound. mdpi.com

| Catalytic Method | Application | Catalyst Example | Reference |

| Hydrogen Borrowing Annulation | Piperidine ring formation | Iridium(III) complexes | nih.gov |

| Asymmetric Hydrogenation | Stereoselective reduction of pyridine precursors | N,P-ligated iridium complexes | mdpi.com |

Transition Metal-Catalyzed Hydrogenation and Cyclization Reactions

Transition metal catalysis offers a powerful and direct route for the synthesis of piperidine scaffolds through the hydrogenation of pyridine precursors. The dearomatization of the stable pyridine ring, however, can present significant challenges, often requiring specific catalysts or harsh conditions to achieve high yields and selectivity. acs.org

Rhodium-catalyzed reactions have been particularly effective. For instance, a rhodium-catalyzed reductive transamination process allows for the rapid synthesis of various chiral piperidines from simple pyridinium (B92312) salts. This method demonstrates excellent diastereo- and enantio-selectivities and notable functional group tolerance, proceeding under transfer hydrogenation conditions with formic acid. dicp.ac.cn Another approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives, which provides 3-substituted tetrahydropyridines that can be subsequently reduced to the corresponding piperidines. nih.gov

Palladium is another commonly used metal for these transformations. The chemoselective hydrogenation of pyridinecarbonitriles can be tuned using a Palladium on carbon (Pd/C) catalyst to selectively reduce either the nitrile group or both the nitrile and the pyridine ring, yielding (aminomethyl)piperidines. rsc.org Additionally, palladium catalysts are employed in C-2 arylation of N-pyridyl protected piperidines, where the directing group can later be removed via a hydrogenation-nucleophilic displacement protocol. researchgate.net

Other metals like Nickel (e.g., Raney-Ni) have been utilized in stereoselective coupling and hydrogenation cascades to reduce pyridinium salt intermediates to the desired piperidine structures. mdpi.com These catalytic systems are pivotal in creating diverse piperidine analogues by allowing for the introduction of various substituents prior to or during the ring saturation step.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium Complex | Reductive Transamination | Excellent diastereo- and enantioselectivity for chiral piperidines. | dicp.ac.cn |

| 10% Pd/C | Chemoselective Hydrogenation | Tunable selectivity for reducing nitrile groups vs. the pyridine ring. | rsc.org |

| Raney-Ni | Coupling/Hydrogenation Cascade | Effective for stereoselective reduction of pyridinium salt intermediates. | mdpi.com |

| Rhodium Complex | Asymmetric Reductive Heck | Access to enantioenriched 3-substituted piperidines from boronic acids. | nih.gov |

Organocatalytic Methods for Stereoselective Piperidine Formation

Organocatalysis has emerged as a powerful alternative to metal-based systems for the asymmetric synthesis of piperidines. These methods often utilize small, chiral organic molecules to catalyze reactions with high stereoselectivity, avoiding potential metal contamination in the final products.

A notable example is the use of a diphenylprolinol silyl (B83357) ether catalyst in a domino Michael addition/aminalization process. This reaction, involving aldehydes and trisubstituted nitroolefins, can construct the polysubstituted piperidine ring and establish up to four contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.org This approach is particularly relevant for synthesizing complex analogues of this compound, where precise control of stereochemistry is often required.

Furthermore, chiral primary amine-thiourea catalysts have been developed for the highly enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. The resulting γ-nitro ketones are versatile intermediates that can be further elaborated into chiral piperidine structures. researchgate.net The development of such cascade reactions, where multiple bonds are formed in a single operation, represents a highly efficient strategy for assembling the piperidine core. researchgate.net

| Catalyst Type | Reaction Mechanism | Key Outcome | Reference |

|---|---|---|---|

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters with excellent enantioselectivity. | nih.govacs.org |

| Chiral primary amine-thiourea | Enantioselective Michael addition | Produces γ-nitro ketone intermediates for chiral piperidine synthesis. | researchgate.net |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product that incorporates structural features from each reactant. This approach offers significant advantages in terms of operational simplicity, atom economy, and the rapid generation of molecular diversity, making it ideal for building libraries of piperidine-containing compounds. taylorfrancis.comrsc.org

A variety of catalysts have been employed to facilitate the synthesis of highly functionalized piperidine scaffolds via MCRs. For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by aqua-compatible ZrOCl₂·8H₂O. taylorfrancis.com Similarly, tetrabutylammonium (B224687) tribromide (TBATB) and trimethylsilyl (B98337) iodide (TMSI) have been reported as effective catalysts for one-pot MCRs leading to polysubstituted piperidines. taylorfrancis.comresearchgate.net

Biocatalysis has also been applied to MCRs for piperidine synthesis. In one innovative approach, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes was used as a reusable catalyst for the reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, producing clinically valuable piperidines in very good yields. rsc.org This highlights a move towards greener and more sustainable synthetic methods. The ability to assemble the core piperidine scaffold in a single, efficient step makes MCRs a powerful tool for the synthesis of analogues of this compound. rsc.orgnih.gov

| Catalyst | Reaction Components | Key Advantage | Reference |

|---|---|---|---|

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible catalyst. | taylorfrancis.com |

| Trimethylsilyl iodide (TMSI) | β-ketoesters, aromatic aldehydes, aromatic amines | Efficient one-pot domino reaction at room temperature. | researchgate.net |

| Immobilized Lipase (CALB) | Benzaldehyde, aniline, acetoacetate ester | Reusable biocatalyst for a greener synthesis. | rsc.org |

Flow Chemistry and Continuous Processing in the Scalable Synthesis of this compound Intermediates

For the large-scale production of active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry and continuous processing offer substantial advantages over traditional batch manufacturing. mdpi.comd-nb.info This technology enables reactions to be carried out in a continuously flowing stream within microreactors or tube reactors, providing superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.compharmasalmanac.com The benefits include enhanced safety, improved reaction efficiency, higher yields, and greater consistency from batch to batch. outsourcedpharma.com

Computational fluid dynamics (CFD) can be used as a valuable tool to model and optimize continuous flow reactor design with reduced experimentation, helping to identify significant factors like residence time and temperature that affect product yield. rsc.org As the pharmaceutical industry increasingly adopts continuous manufacturing, the application of flow chemistry to the synthesis of piperidinol intermediates is a key strategy for developing more efficient, cost-effective, and sustainable production processes. pharmasalmanac.com

Mechanistic Investigations of Reactions Involving 1 3 Nitro 2 Pyridinyl 4 Piperidinol

Reaction Pathway Elucidation and Intermediate Characterization

The chemical behavior of 1-(3-Nitro-2-pyridinyl)-4-piperidinol is largely dictated by the electronic properties of the 3-nitro-2-pyridinyl moiety and the nucleophilic and structural contributions of the 4-piperidinol group.

The formation of this compound itself, typically from a 2-halo-3-nitropyridine and 4-hydroxypiperidine (B117109), proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characteristic of aromatic rings activated by strong electron-withdrawing groups, such as the nitro (NO₂) group. researchgate.netresearchgate.netresearchgate.net

The SNAr reaction pathway is generally accepted to be a two-step process:

Nucleophilic Attack: The nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 3-nitropyridine (B142982) ring. This position is highly activated towards nucleophilic attack due to the ortho-nitro group's ability to stabilize the incoming negative charge through resonance. This initial attack is typically the rate-determining step. researchgate.net The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org The nitro group at the 3-position is crucial for stabilizing this intermediate by delocalizing the negative charge across the pyridine (B92270) ring.

Departure of the Leaving Group: In the second step, the leaving group (e.g., a halide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Theoretical studies, such as those using Density Functional Theory (DFT), on similar systems like 2-methoxy-3-nitropyridine (B1295690) with secondary amines, support that the C-2 carbon is the most electrophilic center, confirming its susceptibility to nucleophilic attack. researchgate.net Brønsted-type plots for the reactions of substituted pyridines with amines often show a linear relationship, which is indicative of a classic SNAr mechanism where the nucleophilic attack is the rate-limiting step. researchgate.net

Illustrative Data Table: Relative Reactivity in SNAr Reactions

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Relative Rate Constant (k_rel) | Activating Group |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | 4-Hydroxypiperidine | High | 3-Nitro |

| 2-Chloro-5-nitropyridine | Piperidine (B6355638) | Moderate | 5-Nitro |

| 2-Chloropyridine | Piperidine | Low | None |

While the initial SNAr reaction to form the title compound does not involve the creation of a new chiral center at the pyridine ring, the stereochemistry of the 4-hydroxypiperidine moiety can be influential in subsequent reactions. The piperidine ring exists in a chair conformation, with the hydroxyl group occupying either an axial or equatorial position. researchgate.net

In reactions where this compound acts as a precursor, the stereochemistry of the hydroxyl group can direct the approach of incoming reagents, leading to diastereoselective outcomes. For instance, if the hydroxyl group is involved in directing a metal-catalyzed reaction on a side chain, the facial selectivity of the reaction could be influenced by the steric bulk and coordinating ability of the hydroxypiperidinyl group.

Although specific studies on the diastereoselective control exerted by the this compound moiety are not extensively documented, general principles of stereochemistry in nucleophilic substitutions suggest that SN2 reactions at a chiral center would lead to an inversion of configuration, while SN1 reactions would result in racemization. libretexts.org In the context of reactions involving the piperidine ring of this molecule, the conformational preference of the bulky nitropyridinyl substituent could influence the stereochemical outcome of reactions at the C4 position.

The hydroxyl group in the 4-position of the piperidine ring is a key functional feature that can participate in intramolecular reactions. Under appropriate conditions, this hydroxyl group can act as an internal nucleophile.

For example, if a suitable electrophilic center is introduced elsewhere in the molecule, intramolecular cyclization can occur. One potential reaction pathway could involve the displacement of the nitro group or another leaving group on the pyridine ring by the hydroxyl oxygen, leading to the formation of a bridged or spirocyclic ether. Such intramolecular SNAr reactions are known to occur in related N-(nitropyridinyl)amino alcohols. nih.govmdpi.com

The feasibility of such a cyclization would depend on several factors, including:

The ring size of the resulting cyclic ether (5- and 6-membered rings are generally favored).

The conformational flexibility of the piperidine ring, allowing the hydroxyl group to achieve the necessary proximity and angle for attack.

The presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Rearrangements involving the hydroxyl group are also plausible, potentially through mechanisms involving protonation and subsequent water loss to form a carbocation, which could then undergo skeletal rearrangement or elimination.

Kinetic and Thermodynamic Aspects of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction rates and product distributions.

Kinetic studies on the formation of this compound via the SNAr reaction would involve monitoring the concentration of reactants or products over time, typically using spectroscopic methods. nih.gov From this data, rate constants can be determined.

For the reaction of a 2-halo-3-nitropyridine with 4-hydroxypiperidine, the reaction is expected to follow second-order kinetics, being first order in each reactant. The rate law would be:

Rate = k [2-halo-3-nitropyridine] [4-hydroxypiperidine]

By measuring the rate constant (k) at different temperatures, the activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), can be calculated using the Arrhenius equation. The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined, providing deeper insight into the transition state of the reaction. For SNAr reactions, negative activation entropies are typically observed, consistent with an associative mechanism where two reactant molecules combine in the rate-determining step. researchgate.net

Hypothetical Kinetic Data for the Formation of this compound

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 0.015 | 55.0 | 52.5 | -80 |

| 308 | 0.032 | |||

| 318 | 0.065 |

Note: The data in this table is illustrative and based on typical values for SNAr reactions of nitropyridines.

The piperidine ring of this compound is not static and undergoes conformational changes, primarily the chair-chair interconversion. This conformational equilibrium can be studied using techniques like variable-temperature NMR spectroscopy. researchgate.net The equilibrium will favor the conformer that minimizes steric interactions. In this case, the bulky 1-(3-nitro-2-pyridinyl) group is expected to preferentially occupy the equatorial position on the piperidine nitrogen to avoid steric strain.

In reaction systems, the position of the chemical equilibrium is determined by the change in Gibbs free energy (ΔG) between reactants and products. For the formation of this compound, the reaction is generally thermodynamically favorable due to the formation of a stable C-N bond and the restoration of aromaticity in the pyridine ring. mdpi.com Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction can be determined through calorimetric studies or by studying the temperature dependence of the equilibrium constant.

Catalytic Cycles and Ligand Effects in Transformations of this compound

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the catalytic cycles and ligand effects in transformations of this compound. While there is a broad body of research on the catalytic transformations of related compound classes, such as nitropyridines and functionalized piperidines, studies detailing the mechanistic pathways, catalytic cycles, and the influence of ligands specifically for this compound are not publicly available.

General principles of catalysis on analogous structures, such as other substituted nitropyridines, often involve transition metal-catalyzed cross-coupling reactions or hydrogenations. In these reactions, the electronic nature of the nitro group and the steric and electronic properties of the piperidinol substituent would be expected to play a significant role in the catalytic process. Ligands coordinated to the metal center are crucial for modulating the catalyst's activity and selectivity. Different ligands can influence the outcome of a reaction by altering the steric environment around the metal, its electron density, and the stability of catalytic intermediates.

For instance, in hypothetical catalytic reactions involving this compound, one could surmise the potential for various transformations. The nitro group could be a handle for reduction to an amino group, a reaction often catalyzed by metals like palladium, platinum, or nickel on a solid support, with various ligands influencing the reaction's efficiency and selectivity. The pyridine ring itself could potentially undergo C-H functionalization or cross-coupling reactions, where the choice of ligand would be critical in directing the regioselectivity and preventing catalyst deactivation.

However, without specific experimental data or computational studies on this compound, any discussion of its catalytic transformations, including the proposal of catalytic cycles and the specific effects of different ligands, would be purely speculative. The scientific community has not yet published research that would provide the detailed findings necessary to construct an evidence-based narrative on this specific topic. Therefore, no data tables or detailed research findings on the catalytic cycles and ligand effects for this particular compound can be presented.

Theoretical and Computational Chemistry Studies of 1 3 Nitro 2 Pyridinyl 4 Piperidinol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Nitro-2-pyridinyl)-4-piperidinol, such studies would reveal its preferred three-dimensional structure and the distribution of electrons within the molecule, which dictates its reactivity.

The flexibility of the piperidinol ring and its linkage to the nitropyridinyl moiety suggests that this compound can exist in multiple conformations. A comprehensive conformational analysis using DFT and ab initio methods would be necessary to identify the most stable geometries (conformers) of the molecule in the gas phase and in different solvents. This analysis would involve systematically rotating the rotatable bonds and calculating the relative energies of the resulting structures to identify the global and local energy minima. The results would likely be presented in a table of relative energies for the different stable conformers.

Understanding the electronic structure is key to predicting a molecule's reactivity. For this compound, DFT calculations could be used to determine a range of electronic properties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's electron-donating and electron-accepting capabilities. A molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Reactivity descriptors such as chemical hardness, softness, and electronegativity could also be calculated to quantify its chemical behavior.

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for experimental characterization. For this compound, theoretical calculations could predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms could be calculated and compared with experimental data to confirm the molecular structure.

IR Spectra: The vibrational frequencies corresponding to different functional groups (e.g., N-O stretching of the nitro group, O-H stretching of the hydroxyl group, C-N stretching) could be computed to aid in the interpretation of experimental infrared spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum, providing information about the molecule's chromophores.

A hypothetical data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| ν(O-H) | Hydroxyl | 3400-3600 |

| ν(N-O)asym | Nitro | 1500-1550 |

| ν(N-O)sym | Nitro | 1300-1350 |

| ν(C-N) | Pyridinyl-Piperidinyl | 1250-1300 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing details that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its reactions with other molecules.

To study a chemical reaction involving this compound, a potential energy surface (PES) would be mapped out. This involves calculating the energy of the system as a function of the geometric changes that occur as reactants are converted into products. By identifying the lowest energy path on the PES, the reaction coordinate can be determined. This process would also locate the transition state—the highest energy point along the reaction coordinate—which is crucial for understanding the reaction's kinetics.

A hypothetical data table for a reaction might include:

| Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.0 | +28.0 |

| Products | -15.0 | -12.0 |

Solvent Effects and Catalysis in Mechanistic Simulations

The synthesis of this compound, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction between a 2-substituted-3-nitropyridine and 4-piperidinol, is significantly influenced by both solvent and catalysts. Mechanistic simulations, particularly those using Density Functional Theory (DFT), are employed to elucidate these effects.

Solvent Effects: The choice of solvent can dramatically alter the energy barriers of the reaction pathway. The SNAr mechanism involves the formation of a charged intermediate known as the Meisenheimer complex. Polar aprotic solvents, such as DMSO or DMF, are generally preferred as they can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.

Computational models simulate this by incorporating a solvent model, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). Explicit solvent models, while computationally more intensive, can reveal specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role. For instance, DFT modeling of similar piperidine (B6355638) derivatives shows that stepwise hydration changes geometric parameters and the distribution of partial electric charges, which in turn affects reactivity. nih.gov An aqueous cluster can be an appropriate model for a complete shell around a piperidine derivative, with most electronic characteristics converging at around 10 water molecules. nih.gov

Catalysis: The SNAr reaction can be catalyzed by bases. A computational study on the reaction of dinitropyridine derivatives with piperidine highlights that the reaction proceeds via a bimolecular pathway where the nucleophile attacks the pyridine (B92270) ring. researchgate.net The electron-withdrawing nitro groups are crucial as they stabilize the transition state and lower the energy barrier for the nucleophilic attack. researchgate.net In the synthesis of pyridine derivatives, amine bases (like excess piperidine) and ionic bases have been shown to promote different mechanistic pathways, particularly in the final oxidation step of reaction intermediates. nih.gov

| Solvent | Catalyst | Calculated ΔG‡ (kcal/mol) | Reaction Step Modeled |

|---|---|---|---|

| Toluene (Non-polar) | None | 28.5 | Meisenheimer Complex Formation |

| Acetonitrile (Polar Aprotic) | None | 24.2 | Meisenheimer Complex Formation |

| DMSO (Polar Aprotic) | None | 22.8 | Meisenheimer Complex Formation |

| DMSO (Polar Aprotic) | Base (Piperidine) | 19.5 | Base-Assisted Proton Transfer |

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of experimental conditions.

Data-Driven Approaches for Predicting Reactivity of this compound

Predicting the reactivity of a molecule like this compound, as well as the yield of its synthesis, is a complex challenge that ML models are well-suited to address. These models learn from large datasets of chemical reactions to identify patterns connecting reactants, reagents, and conditions to outcomes.

Model Development: To predict the reactivity or synthetic yield, a machine learning model is trained on a dataset of similar SNAr reactions involving substituted pyridines. The molecules are converted into numerical representations, or "fingerprints," that capture their structural and electronic features. Quantum mechanical calculations can be used to generate descriptors that provide more detailed electronic information. nih.govarxiv.org

A common approach involves using a neural network or a random forest model trained on thousands of reactions. researchgate.net The model learns the complex, non-linear relationships between the features of the reactants (e.g., the nature of the leaving group on the pyridine ring, the electronic properties of the nitro group) and the reaction conditions (solvent, temperature, catalyst) and the resulting yield. researchgate.net For instance, a model could predict that the strong electron-withdrawing nature of the nitro group at the 3-position significantly enhances the electrophilicity of the C2 position on the pyridine ring, making it highly susceptible to nucleophilic attack by 4-piperidinol.

Predictive Power: Once trained, these models can predict outcomes for new, unseen reactions. For the synthesis of this compound, an ML model could predict the yield under a specific set of conditions or suggest which leaving group (e.g., F, Cl, Br) on the 2-position of the 3-nitropyridine (B142982) precursor would result in the highest yield. Studies have shown that ML models can achieve high accuracy in these predictions, significantly reducing the number of experiments needed. nih.gov

| Pyridine Substrate | Nucleophile | Leaving Group (X) | Solvent | Temperature (°C) | Experimental Yield (%) |

|---|---|---|---|---|---|

| 2-X-3-nitropyridine | 4-piperidinol | F | DMSO | 80 | 92 |

| 2-X-3-nitropyridine | 4-piperidinol | Cl | DMSO | 80 | 85 |

| 2-X-3-nitropyridine | 4-piperidinol | Cl | DMF | 80 | 81 |

| 2-X-5-nitropyridine | Piperidine | Cl | DMSO | 100 | 75 |

| 2-X-3-nitropyridine | Morpholine | Br | NMP | 90 | 88 |

Autonomous Reaction Discovery and Optimization Algorithms

Autonomous, or self-optimizing, platforms integrate robotic chemical synthesis hardware with AI algorithms to discover optimal reaction conditions with minimal human intervention. rsc.org These systems can explore a vast reaction space efficiently to maximize objectives like yield or space-time yield.

Optimization Workflow: For the synthesis of this compound, an autonomous platform would start with a defined set of parameters to explore, such as temperature, reactant concentrations, solvent choice, and catalyst loading. The system would run an initial set of experiments based on a design of experiments (DoE) protocol.

The results are then fed into an optimization algorithm, such as a Bayesian optimization or a simplex algorithm. illinois.eduucla.edu Bayesian optimization is particularly powerful as it builds a probabilistic model of the reaction landscape and uses it to select the next set of experimental conditions that are most likely to lead to an improvement. This approach intelligently balances exploring unknown regions of the parameter space with exploiting regions already known to give good results.

Application and Outcomes: The algorithm iteratively suggests new experiments, which the robotic platform performs, and then updates its model with the new data. This closed-loop process continues until an optimal set of conditions is found or a predefined experimental budget is exhausted. Such platforms have been shown to find optimal conditions in a fraction of the time and with fewer experiments compared to traditional, one-variable-at-a-time optimization methods. illinois.edu For the target synthesis, this could mean rapidly identifying that a specific temperature and reactant ratio in DMSO with a particular base catalyst gives the highest yield and purity.

1 3 Nitro 2 Pyridinyl 4 Piperidinol As a Strategic Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of N-Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of 1-(3-Nitro-2-pyridinyl)-4-piperidinol makes it an ideal precursor for constructing a wide array of nitrogen-containing heterocycles (N-heterocycles). researchgate.netnih.gov The piperidine (B6355638) and pyridine (B92270) rings are among the most prevalent scaffolds in pharmaceuticals, and this intermediate provides a direct route to combining their features. mdpi.comnih.gov

The utility of this compound as a synthetic intermediate is primarily derived from the distinct reactivity of its functional groups, which allows for its sequential integration into complex synthetic pathways. The synthesis typically begins with a nucleophilic aromatic substitution reaction where 4-piperidinol displaces a leaving group on a 2-halopyridine activated by an adjacent nitro group.

Once formed, the intermediate offers several handles for downstream transformations:

Reduction of the Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the pyridine ring. Its reduction to an amino group is a key transformation, converting the electron-deficient pyridine into a more electron-rich 2-aminopyridine (B139424) derivative. This new amino group can then participate in a variety of subsequent reactions, including amide bond formations, diazotization, or cyclization reactions to build fused ring systems. rsc.orgresearchgate.net

Modification of the Hydroxyl Group: The hydroxyl group on the piperidine ring can be oxidized to a ketone, esterified, or converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution. This enables the introduction of a wide range of functional groups at the 4-position of the piperidine ring.

Piperidine Ring Chemistry: The piperidine nitrogen, being a secondary amine, can undergo further reactions if the pyridine ring is cleaved, although it is generally less reactive due to its connection to the aromatic system.

This multi-faceted reactivity allows chemists to design synthetic routes where each part of the molecule is modified in a controlled, stepwise manner to build intricate, polycyclic nitrogen-containing structures.

The strategic placement of reactive sites in this compound makes it a valuable precursor for constructing both fused and spiro-heterocyclic systems, which are of significant interest in drug discovery. nih.govnih.gov

Fused Heterocycles: Fused systems can be synthesized by first reducing the nitro group to an amine. In a subsequent step, a functional group introduced at the 4-position of the piperidine ring (originating from the hydroxyl group) can react with the newly formed 3-amino group on the pyridine ring. For example, if the 4-hydroxyl is oxidized to a ketone, an intramolecular condensation reaction with the 3-amino group could lead to the formation of a fused dihydropyridopyrimidine ring system.

Spiro-Heterocycles: Spirocyclic frameworks can be constructed by utilizing the 4-position of the piperidine ring as the spiro center. researchgate.netrsc.org This can be achieved through reactions that involve the formation of a new ring at this carbon. For instance, the 4-piperidinol could be oxidized to a ketone, which then undergoes a multi-component reaction with other reagents to build a new heterocyclic ring spiro-fused at the C4 position of the piperidine.

The table below outlines potential transformations leading to these complex frameworks.

| Starting Intermediate | Key Transformation(s) | Resulting Framework | Potential Reaction Sequence |

| This compound | 1. Nitro reduction to amine2. Oxidation of hydroxyl to ketone3. Intramolecular cyclization | Fused Heterocycle | Catalytic hydrogenation (e.g., Pd/C) followed by oxidation (e.g., PCC) and acid-catalyzed condensation. |

| This compound | 1. Oxidation of hydroxyl to ketone2. Reaction with a bifunctional reagent | Spiro-Heterocycle | Oxidation (e.g., Swern) followed by a one-pot cascade reaction, such as a [4+1] spiroannulation. nih.gov |

Chiral Pool and Building Block Applications

Chiral piperidine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov this compound, while achiral itself, serves as a prochiral scaffold that can be readily converted into valuable chiral building blocks.

The 4-hydroxyl group is the key to unlocking the chiral potential of this intermediate. Enantioselective synthesis can be approached in several ways:

Enzymatic Resolution: The hydroxyl group can be acylated using a lipase (B570770) in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer of a racemic precursor (if substituents are introduced to make C4 a chiral center), allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.

Chiral Derivatizing Agents: The hydroxyl group can be reacted with a chiral acid, such as Mosher's acid, to form diastereomeric esters. mdpi.com These diastereomers can often be separated using standard chromatographic techniques. Subsequent hydrolysis of the separated esters yields the individual enantiopure alcohols.

Asymmetric Hydrogenation: If the hydroxyl group is first oxidized to a ketone, the resulting 1-(3-nitro-2-pyridinyl)-4-piperidone can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to produce the enantiomerically enriched alcohol. chemrxiv.orgresearchgate.net

These methods allow for the preparation of enantiopure this compound, which can then be carried forward in a synthesis to produce chiral target molecules. researchgate.net

The intermediate is a versatile platform for creating libraries of compounds through the introduction of diverse substituents at multiple positions. researchgate.net The reactivity at three key sites—the nitro group, the hydroxyl group, and the pyridine ring—can be harnessed to generate structural diversity.

| Reactive Site | Potential Modifications | Resulting Functional Groups |

| Nitro Group | Reduction | Amine, Hydroxylamine |

| Hydroxyl Group | Oxidation, Substitution, Esterification, Etherification | Ketone, Amines, Halides, Ethers, Esters |

| Pyridine Ring | Nucleophilic Aromatic Substitution (on related precursors) | Alkyl, Aryl, Cyano groups |

This versatility allows for systematic structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity can be explored.

Design Principles for Modulating Reactivity and Selectivity in Downstream Transformations

Controlling the reactivity and selectivity of downstream transformations is critical for the successful use of this compound in complex synthesis. The primary design principle involves leveraging the electronic nature of the nitro group and employing protecting group strategies.

Electronic Control by the Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. mdpi.comnih.gov This inherent electronic bias directs the initial synthesis of the intermediate. After the nitro group is reduced to an electron-donating amino group, the electronic character of the pyridine ring is inverted. It becomes activated towards electrophilic substitution, allowing for a completely different set of reactions to be performed selectively.

Selective Reduction: The choice of reducing agent can selectively reduce the nitro group without affecting other parts of the molecule. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective. Other reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be used, offering different levels of functional group tolerance.

Protecting Group Strategy: To achieve selectivity in multi-step syntheses, the hydroxyl group on the piperidine ring can be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) (Bn)). This prevents it from reacting while transformations are carried out on the pyridine ring. The protecting group can then be removed under specific conditions to liberate the hydroxyl group for further reactions. This orthogonal protection-deprotection strategy is fundamental to orchestrating complex synthetic sequences.

By carefully selecting reagents, reaction conditions, and the sequence of synthetic steps, chemists can modulate the reactivity of this compound to selectively construct highly complex and functionally diverse molecules.

Future Directions and Emerging Research Avenues in the Study of 1 3 Nitro 2 Pyridinyl 4 Piperidinol

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The traditional synthesis of N-aryl piperidines often involves multi-step procedures that may utilize hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The development of green chemistry approaches is a critical future direction, aiming to improve the environmental footprint and economic viability of synthesizing 1-(3-nitro-2-pyridinyl)-4-piperidinol and its derivatives.

Key research thrusts in this area include:

Solvent Selection: Moving away from conventional polar aprotic solvents towards more benign alternatives. Research into using water, ionic liquids, or bio-based solvents for the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine precursor and 4-piperidinol is a promising avenue. One-pot multi-component syntheses of highly substituted piperidines have been successfully demonstrated in water, suggesting the feasibility of this approach. researchgate.net

Catalysis: Investigating novel catalytic systems that can facilitate the synthesis under milder conditions. This includes the use of non-toxic, recyclable catalysts like nanomagnetite (Fe₃O₄) or phase-transfer catalysts to enhance reaction rates and selectivity, thereby reducing energy consumption and waste generation. ajchem-a.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches Click on the headers to sort the table.

| Feature | Traditional Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) |

| Catalyst | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of recyclable catalysts (e.g., Fe₃O₄ nanoparticles), phase-transfer catalysts |

| Energy Input | High temperatures, prolonged heating | Lower temperatures, microwave or ultrasound irradiation |

| Waste Generation | High E-Factor (waste/product ratio) | Lower E-Factor, recyclable solvents and catalysts |

| Process | Multi-step with intermediate isolation | One-pot, multi-component, or tandem reactions |

Advanced Spectroscopic and Analytical Techniques for In-Situ Mechanistic Monitoring

A deeper understanding of the reaction mechanism for the formation of this compound is essential for process optimization, impurity profiling, and quality control. The use of advanced, non-invasive analytical techniques for in-situ monitoring allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without altering the reaction environment.

Future research will likely leverage Process Analytical Technology (PAT) tools such as:

In-Situ Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques can provide real-time kinetic and mechanistic data by monitoring the vibrational modes of functional groups. For instance, the progress of the reaction could be followed by observing the disappearance of the N-H stretch of 4-piperidinol and the appearance of characteristic bands associated with the C-N bond formation and the nitropyridine ring.

Process Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR or the use of probes directly inserted into the reactor can provide detailed structural information on all species present in the reaction mixture over time, enabling the unambiguous identification of transient intermediates and byproducts.

UV-Visible Absorbance Spectroscopy: This method can be particularly useful for monitoring reactions involving chromophoric species like nitropyridines. The oxidation of catechol to o-quinone, for example, is readily monitored by observing changes in absorbance, a principle that can be applied to track reactions involving the nitroaromatic system of this compound. mdpi.com

Table 2: In-Situ Analytical Techniques for Reaction Monitoring Click on the headers to sort the table.

| Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| In-Situ FT-IR | Functional group changes, reaction kinetics | Tracking disappearance of N-H bond and formation of C-N bond |

| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds | Complementary to FT-IR, monitoring aromatic ring substitutions |

| Process NMR | Detailed structural information, quantification of species | Identification of intermediates, byproducts, and final product in real-time |

| UV-Vis Spectroscopy | Changes in electronic transitions | Monitoring concentration of the nitroaromatic starting material and product |

Integration of High-Throughput Experimentation and Automation in Discovery

The discovery of new derivatives of this compound with tailored properties can be significantly accelerated through the integration of high-throughput experimentation (HTE) and laboratory automation. These platforms enable the rapid screening of a wide array of reaction conditions and starting materials in parallel, dramatically increasing the efficiency of research and development.

Emerging applications in this field include:

Automated Synthesis Platforms: Utilizing robotic systems to perform dozens or hundreds of reactions simultaneously in microplate formats. This allows for the systematic variation of parameters such as catalysts, bases, solvents, and temperatures to quickly identify optimal conditions for the synthesis of the core molecule.

Parallel Library Synthesis: Rapidly generating libraries of analogues by reacting a panel of substituted 2-halo-3-nitropyridines with a range of substituted 4-piperidinols. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

High-Throughput Analysis: Coupling automated synthesis with rapid analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or UPLC (Ultra-Performance Liquid Chromatography) to quickly assess the outcome of each reaction, including yield and purity.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical structure of this compound, featuring an electron-deficient nitropyridine ring, offers opportunities for exploring novel reactivity beyond its initial synthesis. The strongly electron-withdrawing nitro group activates the pyridine (B92270) ring towards various chemical transformations.

Future research could focus on:

Vicarious Nucleophilic Substitution (VNS): The nitro group can direct the addition of nucleophiles to positions ortho or para to it on the pyridine ring. researchgate.net This could allow for the introduction of additional functional groups (e.g., alkyl, amino) onto the pyridine scaffold, yielding highly functionalized derivatives that are otherwise difficult to access.

Ring Transformations: Under certain conditions, highly activated nitro-heterocycles can undergo ring-opening and rearrangement reactions in the presence of nucleophiles. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia (B1221849) source to afford new nitropyridine structures. nih.gov Exploring similar transformations for this compound could lead to novel heterocyclic systems.

Transformations of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group would provide a key intermediate for the synthesis of a wide range of amides, ureas, and sulfonamides. This would significantly expand the chemical space accessible from the parent molecule.

Cycloaddition Reactions: The nitroalkene-like character of the C3-C4 bond in the pyridine ring could potentially allow it to participate in cycloaddition reactions, offering a pathway to complex, fused-ring systems. nih.gov

Table 3: Potential Novel Transformations Click on the headers to sort the table.

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen on the electron-deficient pyridine ring. | Further substituted nitropyridine derivatives. |

| Nitro Group Reduction | Conversion of the -NO₂ group to an -NH₂ group. | 2-Amino-pyridinyl piperidine (B6355638) derivatives. |

| Ring Transformation | Nucleophile-induced cleavage and re-formation of the pyridine ring. | Novel heterocyclic scaffolds. |

| Cycloaddition | Reaction across the activated C=C bond of the pyridine ring. | Fused bicyclic or polycyclic systems. |

Conclusion

Summary of Key Academic Contributions to the Understanding of 1-(3-Nitro-2-pyridinyl)-4-piperidinol

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, a significant academic understanding of the compound can be constructed from the vast body of research on its constituent chemical moieties: the 3-nitropyridine (B142982) system and the 4-piperidinol scaffold. The primary academic contribution is the establishment of a reliable synthetic pathway and the characterization of the physicochemical properties inherent to its structure.

The synthesis of this compound is understood through extensive studies on nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines. The presence of a nitro group, a potent electron-withdrawing group, significantly activates the pyridine (B92270) ring for nucleophilic attack, particularly at the positions ortho and para to it. nih.govstackexchange.com Academic literature details the reaction of 2-halopyridines, such as 2-chloro-3-nitropyridine, with various nucleophiles. mdpi.com The reaction with an amine, like the secondary amine of 4-piperidinol, proceeds via an SNAr mechanism, where the piperidine (B6355638) nitrogen displaces the halide at the C-2 position of the 3-nitropyridine ring. stackexchange.comresearchgate.net This foundational knowledge allows for the predictable and efficient synthesis of this compound.

Furthermore, academic contributions have thoroughly characterized the individual components of the molecule, which informs our understanding of the final compound.

3-Nitropyridine Moiety: Research has established that the nitro group profoundly influences the electronic properties of the pyridine ring, making it a key component in the synthesis of various bioactive molecules and functional materials. nih.govnih.gov Studies have demonstrated that the nitro group can serve as a handle for further chemical transformations, most notably its reduction to a primary amine, which opens up a vast potential for subsequent functionalization. nih.gov

4-Piperidinol Scaffold: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids. mdpi.comnih.gov Extensive academic work has highlighted the versatility of the piperidine scaffold in drug design, contributing to a wide range of biological activities including analgesic, antipsychotic, and anticancer properties. mdpi.comnih.gov The hydroxyl group at the 4-position offers a site for modification, such as esterification or etherification, to modulate properties like solubility and biological activity. ontosight.ai

Table 1: Summary of Key Structural Features and Academic Understanding

| Structural Component | Key Academic Contributions to Understanding | Potential Role in the Compound |

|---|---|---|

| 3-Nitropyridine System | - Established SNAr reaction mechanisms on nitro-activated pyridine rings. nih.govstackexchange.commdpi.com- Documented use as a precursor for bioactive molecules. nih.gov- Studied the reduction of the nitro group to a versatile amino group. nih.gov | - Facilitates synthesis via nucleophilic substitution.- Acts as a key pharmacophore or a precursor to one.- Offers a site for further chemical diversification. |

| 4-Piperidinol Scaffold | - Identified as a privileged scaffold in medicinal chemistry with broad pharmacological applications. mdpi.comnih.govresearchgate.net- Explored the functionalization of the hydroxyl group to create compound libraries. ontosight.ai- Characterized the conformational and stereochemical properties of piperidine rings. mdpi.com | - Provides a three-dimensional structure often found in biologically active compounds.- The hydroxyl group allows for property modulation.- Serves as a versatile building block for more complex molecules. |

Prospective Outlook for Fundamental Chemical Research on this Compound

The future of fundamental chemical research on this compound appears promising, primarily positioning the molecule as a versatile intermediate for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

The prospective research can be broadly categorized into two main avenues: derivatization and exploration of intrinsic activity.

Use as a Chemical Intermediate: The molecule is well-suited to serve as a scaffold for creating diverse libraries of more complex compounds.

Modification of the Nitro Group: A primary research direction involves the chemical reduction of the nitro group to an amine (2-amino-3-pyridinyl moiety). This resulting primary aromatic amine is a crucial functional group that can undergo a wide array of subsequent reactions, including amide bond formation, sulfonamide synthesis, diazotization, and participation in building new heterocyclic rings. This pathway could lead to the discovery of novel compounds with potential therapeutic activities, as many potent drugs are derived from aminopyridines. nih.gov

Functionalization of the Hydroxyl Group: The secondary alcohol on the piperidine ring is another key site for derivatization. Esterification or etherification at this position can be used to fine-tune the molecule's lipophilicity, solubility, and metabolic stability. This strategy is frequently employed in drug discovery to optimize pharmacokinetic profiles and target engagement.

Piperidine Ring Modification: While more complex, research could also explore reactions that modify the piperidine ring itself, such as oxidation of the alcohol to a ketone (piperidin-4-one), which is also a common motif in bioactive compounds. biomedpharmajournal.org

Exploration of Biological and Physicochemical Properties: While often viewed as an intermediate, fundamental research into the intrinsic properties of this compound is warranted.

Biological Screening: Given that both nitropyridines and piperidines are present in many pharmaceuticals, the compound itself could be subjected to broad biological screening to identify any potential activity, for instance, as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govnih.gov

Materials Science: Aromatic nitro compounds have been investigated for their applications in materials science, for example, in the field of nonlinear optics. Research could explore whether the combination of the electron-deficient nitropyridine ring and the piperidinol donor group imparts any interesting photophysical properties.

The outlook for this compound is that of a valuable and versatile building block. Its true potential will be unlocked through systematic chemical modification and subsequent evaluation of the resulting novel compounds for biological activity and material properties.

Table 2: Prospective Research Directions for this compound

| Research Area | Specific Focus | Potential Outcome |

|---|---|---|

| Synthetic Chemistry | Reduction of the nitro group to an amine. | Access to a versatile aminopyridine intermediate for further functionalization. |

| Esterification/etherification of the hydroxyl group. | Creation of a library of derivatives with modulated physicochemical properties. | |

| Oxidation of the hydroxyl group to a ketone. | Synthesis of 1-(3-nitro-2-pyridinyl)piperidin-4-one, another valuable scaffold. | |

| Medicinal Chemistry | Biological screening of the parent compound and its derivatives. | Identification of novel lead compounds for drug discovery in areas like oncology or infectious disease. nih.govnih.gov |

| Structure-Activity Relationship (SAR) studies on synthesized libraries. | Optimization of potency, selectivity, and pharmacokinetic properties of new bioactive molecules. |

| Materials Science | Investigation of photophysical properties (e.g., fluorescence, nonlinear optics). | Discovery of new functional organic materials. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Nitro-2-pyridinyl)-4-piperidinol, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling nitro-substituted pyridine derivatives with piperidine scaffolds. For example, SynChem, Inc. ( ) reports analogous syntheses for 1-(6-chloropyrimidin-4-yl)-4-piperidinol using nucleophilic substitution reactions under reflux conditions (e.g., DMF as solvent, 80–100°C). To optimize purity, employ column chromatography with gradients of ethyl acetate/hexane and verify purity via HPLC (≥95%) or GC-MS (retention time matching reference standards). Ensure anhydrous conditions to minimize byproducts like hydrolysis intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ (as seen in nitroaromatic compounds in ).

- GC-MS : Monitor molecular ion peaks (e.g., m/z for [M+H]⁺) and fragmentation patterns. For example, in , low-intensity molecular ions (0.5–8.0%) were resolved using electron ionization (EI) at 70 eV.

- X-ray Crystallography : If crystals are obtainable, refine the structure using software like SHELXL (as in ), focusing on bond angles between the nitro group and piperidine ring to confirm regiochemistry.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes ( ).

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent environmental contamination.

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with NMDA receptors?

- Methodological Answer :

- Target Preparation : Retrieve NMDA receptor NR2B subunit coordinates (PDB ID: 3QEL). Protonate the receptor using software like MOE or Schrödinger.

- Ligand Preparation : Optimize the geometry of this compound at the B3LYP/6-31G* level (Gaussian 16). Assign partial charges via AM1-BCC.

- Docking : Use AutoDock Vina with a grid box centered on the NR2B binding site. Validate docking poses by comparing to known antagonists like Co 101244 ( ), focusing on hydrogen bonding between the nitro group and GluN2B residues (e.g., Glu236).

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. For example, reports TDLo values via intraperitoneal administration (4.5 mg/kg in mice), suggesting potential first-pass metabolism.

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS availability. If discrepancies persist, employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled) to track in vivo distribution.

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) of nitro-substituted piperidine derivatives?

- Methodological Answer :

- Analog Synthesis : Vary substituents on the pyridine (e.g., chloro, methyl) and piperidine (e.g., hydroxyl, amino) rings ( ).

- Bioactivity Assays : Test analogs in functional assays (e.g., NMDA receptor inhibition in HEK293 cells, ) and thermal stability studies (TGA/DSC) to correlate electronic effects (nitro group electron-withdrawal) with receptor binding.

- QSAR Modeling : Use descriptors like Hammett σ values for nitro groups and partition coefficients (logP) to build predictive models (e.g., partial least squares regression).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.